
Tandospirone citrate
Overview
Description
Tandospirone citrate is a selective serotonin 5-HT1A receptor partial agonist with a Ki value of 27 nM . It was first approved in Japan in 1996 for neurosis-related disorders and psychosomatic conditions, and later in China (2003) for anxiety . Its molecular formula is C21H29N5O2, and it modulates serotonin transmission by targeting presynaptic and postsynaptic 5-HT1A receptors, reducing neuronal hyperexcitability and improving mood and somatic symptoms . Clinically, it is used for generalized anxiety disorder (GAD), functional dyspepsia (FD), and off-label applications in Alzheimer’s disease (AD)-related anxiety and Parkinson’s disease-associated dyskinesia .
Preparation Methods
Synthetic Routes to Tandospirone Citrate
Core Synthesis of Tandospirone Base
The synthesis of tandospirone begins with the formation of a bicyclic dicarboximide structure. A key intermediate, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , is synthesized via a Diels-Alder reaction between maleic anhydride and cyclopentadiene, followed by hydrogenation and cyclization. This intermediate is then alkylated with 1-chloro-4-(4-pyrimidin-2-yl-piperazin-1-yl)butane to introduce the piperazine side chain. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Critical Reaction Parameters:
- Temperature : Elevated temperatures (>80°C) improve reaction kinetics but risk side-product formation.
- Solvent Choice : DMF ensures solubility of both the dicarboximide and alkylating agent.
- Catalysis : Alkaline conditions (e.g., potassium carbonate) facilitate nucleophilic substitution.
Citrate Salt Formation
The free base of tandospirone is converted to its citrate salt through acid-base titration. A stoichiometric ratio of 1:1 tandospirone to citric acid is dissolved in a methanol-water mixture (3:1 v/v) under reflux. Crystallization is induced by cooling to 0–5°C, yielding white crystalline this compound.
Optimization of Crystallization:
- Solvent Composition : Methanol-water mixtures (70–80% methanol) enhance crystal purity.
- Cooling Rate : Slow cooling (0.5°C/min) produces larger, more uniform crystals.
- Yield : Typically 85–90% after recrystallization.
Process Optimization and Scalability
Temperature-Dependent Yield Analysis
A pivotal study in the Chinese patent CN101362751B evaluated the impact of reaction temperature on the alkylation step (Table 1).
Table 1: Temperature Optimization for Alkylation Reaction
Temperature (°C) | Yield (%) | Product Characteristics |
---|---|---|
115 ± 2 | 45 ± 5 | Low yield, poor crystallinity |
125 ± 2 | 90 ± 5 | High yield, optimal properties |
135 ± 2 | 90 ± 5 | Slightly darkened crystals |
145 ± 2 | 87 ± 5 | Dark crystals, high energy input |
155 ± 2 | 80 ± 5 | Degradation products observed |
The data highlights 125°C as the optimal temperature, balancing yield and product quality.
Purification Techniques
Column Chromatography
Crude tandospirone base is purified using silica gel chromatography with ethyl acetate/hexane (1:3) as the eluent. This removes unreacted starting materials and isomers.
Recrystallization
The citrate salt is recrystallized from aqueous acetone to achieve pharmacopeial purity (>99.0%). Acetone content (40–50% v/v) ensures minimal residual solvents.
Quality Control and Analytical Validation
Pharmacopeial Standards
The Japanese Pharmacopeia (PMDA) specifies stringent criteria for this compound tablets:
- Assay : 95.0–105.0% of labeled content.
- Related Substances : Individual impurities ≤0.10%, total impurities ≤0.5%.
- Dissolution : ≥85% dissolved in 15 minutes (900 mL water, 50 rpm).
HPLC Analysis
A reversed-phase HPLC method is employed for purity assessment:
- Column : C18 (4.6 × 150 mm, 3 µm).
- Mobile Phase : Acetonitrile/phosphate buffer (pH 7.5, 40:60 v/v).
- Detection : UV at 243 nm.
System Suitability Criteria:
Industrial-Scale Manufacturing Challenges
Byproduct Management
The synthesis generates two primary byproducts:
- Des-pyrimidinyl Tandospirone : Formed via hydrolysis of the pyrimidine ring under acidic conditions.
- Cis-Trans Isomers : Arise from incomplete stereochemical control during the Diels-Alder reaction.
Process adjustments, such as maintaining pH >6.5 during citrate formation, mitigate byproduct formation.
Energy Efficiency
High-temperature steps (e.g., alkylation at 125°C) account for 60–70% of energy consumption. Patent CN103641817B addresses this by utilizing microwave-assisted synthesis, reducing reaction time by 40% and energy use by 30%.
Recent Advances in Synthesis
Continuous Flow Chemistry
Pilot studies demonstrate that continuous flow systems enhance the Diels-Alder step’s efficiency:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (ee) >99%, addressing historical challenges in stereochemical purity.
Chemical Reactions Analysis
Key Reaction Steps:
-
Alkylation of Exo-2,3-norbornanedicarboximide
-
Salt Formation with Citric Acid
Reaction Equation:
Optimization of Reaction Conditions
The yield and crystallinity of this compound depend on solvent ratios, temperature, and stoichiometry .
Critical Parameters:
Yield and Purity Data:
Solvent-Dependent Crystallization
-
Acetone/Ether System : Produces crystal form IV with distinct X-ray diffraction (XRD) peaks at 2θ = 11.2°, 12.2°, and 24.7° . This form exhibits higher solubility (10.4 mg/mL in water) compared to ethanol-derived forms .
-
Ethanol/Water System : Yields crystal form I (XRD peaks at 2θ = 7.8°, 15.6°, and 23.4°), which has lower solubility and higher melting points .
Impact of Temperature on Yield
-
At 125°C , the reaction achieves 90% yield with optimal product quality .
-
Temperatures >145°C lead to darker products and reduced yields (80%) due to thermal degradation .
Reaction Mechanism
-
The reaction proceeds via proton transfer from citric acid to the piperazinyl nitrogen of tandospirone, forming a stable citrate salt .
-
Girgnard-like alkylation in the norbornane intermediate step ensures regioselectivity .
Role of Solvents
-
Acetone : Polar aprotic solvent enhances citric acid solubility.
-
Ether : Reduces polarity, promoting crystallization by lowering solubility of the product .
Analytical Methods
-
XRD : Confirms crystal form IV (peaks at 2θ = 11.2°, 24.7°) .
-
Melting Point : 165.5–166.5°C (form IV) vs. 169–171°C (form I) .
Stability Studies
Process Parameters
Parameter | Industrial Scale Optimization |
---|---|
Batch Size | 80–100 kg tandospirone per batch . |
Reaction Time | 6–12 hours for crystallization . |
Purification | Vacuum filtration and reduced-pressure drying . |
Scientific Research Applications
Treatment of Generalized Anxiety Disorder (GAD)
TDS has been extensively studied for its effectiveness in GAD. A multicenter randomized controlled trial demonstrated that both 30 mg/day and 60 mg/day doses were effective in reducing anxiety symptoms, with improvements noted on the Hamilton Anxiety Scale (HAMA) . The study highlighted the drug's safety profile, showing no significant adverse effects across different dosages.
Functional Dyspepsia with Anxiety
Research indicates that TDS can alleviate symptoms of functional dyspepsia (FD), particularly when anxiety is a contributing factor. A randomized controlled trial found that patients receiving TDS reported significant improvements in abdominal symptom scores compared to placebo, with notable enhancements in upper abdominal pain and discomfort . The study also revealed improvements in quality of life as measured by the SF-8 questionnaire.
Vascular Depression and Cognitive Impairment
Recent studies have explored TDS's role in treating vascular depression (VaDep) associated with mild cognitive impairment (MCI). Findings suggest that TDS can improve cognitive function and reduce depressive symptoms in this population, potentially due to its serotonergic activity . A study indicated that patients receiving TDS showed marked improvements on cognitive assessments and overall mood scales compared to controls.
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of TDS reveals a favorable absorption mechanism, characterized by a half-life conducive to once-daily dosing regimens . Studies have shown that TDS effectively crosses the blood-brain barrier, enhancing its therapeutic impact on CNS disorders. Its action primarily involves modulation of serotonin pathways, particularly within the limbic system, which is integral to mood regulation and anxiety response.
Combination Therapies
TDS has also been investigated as an adjunct therapy alongside other medications. For instance, combining TDS with drawing therapy has shown promising results in improving medication compliance and overall treatment efficacy for anxiety disorders . This integrative approach underscores the potential for TDS to enhance therapeutic outcomes when used alongside psychological interventions.
Case Study: Efficacy in Alzheimer’s Disease Patients
A cohort study involving patients with mild to moderate Alzheimer's disease demonstrated that TDS significantly improved anxiety symptoms and cognitive function over a 12-week period . EEG power spectral analysis indicated reductions in anxiety-related brain activity, suggesting a direct neurophysiological effect of the drug.
Randomized Controlled Trials
Several randomized controlled trials have validated the efficacy of TDS across various conditions:
- A study on GAD showed significant reductions in HAMA scores among participants treated with TDS compared to placebo .
- Another trial focused on FD patients highlighted substantial improvements in gastrointestinal symptoms linked to anxiety management through TDS administration .
Data Summary Table
Mechanism of Action
SM-3997 citrate exerts its effects primarily through its action on the 5-HT1A receptors. It binds to these receptors with high affinity, leading to the modulation of serotonin levels in the brain. This results in anxiolytic effects without the sedative and muscle relaxant properties commonly associated with benzodiazepines. The compound does not interact significantly with other receptor systems, making it a selective and effective anxiolytic agent .
Comparison with Similar Compounds
Alprazolam (Benzodiazepine)
- Mechanism : Acts on GABAA receptors, enhancing inhibitory neurotransmission.
- Safety : Alprazolam showed dose-related drug liking (71% identified as benzodiazepine-like), whereas tandospirone induced drug disliking (29%) at high doses .
- Key Study : A double-blind trial in sedative-abuse patients found alprazolam (2.0 mg) impaired performance tasks more severely than tandospirone (160 mg) .
Escitalopram (SSRI)
- Mechanism : Selective serotonin reuptake inhibitor (SSRI), increasing synaptic serotonin.
- Efficacy: In multiple system atrophy-cerebellar ataxia (MSA-C), escitalopram improved autonomic symptoms (e.g., orthostatic hypotension), while tandospirone was superior for cerebellar ataxia and depression .
- Safety : Both drugs had mild adverse events (AEs), but tandospirone’s 5-HT1A agonism may reduce SSRI-induced side effects like sexual dysfunction .
Venlafaxine (SNRI)
- Mechanism: Inhibits serotonin and norepinephrine reuptake.
- Combination Therapy: Tandospirone (30–60 mg/day) combined with venlafaxine (75–150 mg/day) accelerated onset of action (1–2 weeks vs. 4–6 weeks for monotherapy) in vascular depression (VaDep), reducing HAMD scores by 45% vs. 28% (monotherapy) .
- Safety: Similar AE rates (35% vs. 32% for monotherapy), primarily gastrointestinal discomfort and dizziness .
Buspirone (5-HT1A Agonist)
- Mechanism : Partial 5-HT1A agonist, like tandospirone.
- Efficacy: Limited data for FD; tandospirone showed superior efficacy in a Japanese RCT (91.5% response rate vs. 76.2% for conventional therapy) .
- Safety : Both have low abuse liability, but tandospirone’s citrate formulation improves solubility and bioavailability .
Tricyclic Antidepressants (TCAs)
- Mechanism: Broad monoamine reuptake inhibition with antihistaminergic effects.
- Efficacy : TCAs are effective for FD (Level A evidence) but carry risks of dry mouth, constipation, and cardiac toxicity. Tandospirone offers comparable FD symptom relief (P=0.0016 vs. placebo at Week 4) with fewer systemic AEs .
Data Tables
Table 1: Comparative Efficacy in Anxiety Disorders
Key Research Findings
- Functional Dyspepsia : Tandospirone (30 mg/day) improved upper abdominal pain (P=0.02) and discomfort (P=0.002) vs. placebo, with a 91.5% response rate in FD patients .
- Parkinson’s Disease : Reduced L-DOPA-induced dyskinesia in 50% of patients, though 50% experienced worsened parkinsonism .
- Alzheimer’s Disease : Combined with donepezil, tandospirone improved anxiety symptoms (P<0.05) and attention via EEG power spectral analysis .
Biological Activity
Tandospirone citrate is a pharmacologically significant compound primarily recognized for its action as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, emphasizing its pharmacodynamics, clinical efficacy, and potential therapeutic applications based on diverse research findings.
Pharmacological Profile
This compound exhibits a high affinity for the 5-HT1A receptor, with a binding affinity (Ki) of approximately 27 nM , making it a potent selective agonist. Its selectivity is notable as it shows significantly lower potency at other receptors, including 5-HT2, alpha-adrenergic, and dopamine receptors, with Ki values ranging from 1300 to 41000 nM . This selectivity underpins its therapeutic use in treating anxiety disorders and functional dyspepsia.
Table 1: Receptor Affinity of this compound
Receptor Type | Ki (nM) |
---|---|
5-HT1A | 27 ± 5 |
5-HT2 | 1300 - 41000 |
Alpha-1 Adrenergic | 1300 - 41000 |
Alpha-2 Adrenergic | 1300 - 41000 |
Dopamine D1 & D2 | 1300 - 41000 |
5-HT1B | Inactive |
The mechanism through which tandospirone exerts its effects involves several pathways:
- Receptor Activation : Tandospirone selectively stimulates postsynaptic 5-HT1A receptors located in the limbic system, including the amygdala and hippocampus, which are critical areas for mood regulation.
- Neuronal Activity Modulation : It inhibits adenylate cyclase activity via G-protein coupling, leading to decreased cAMP levels and reduced neuronal excitability. Additionally, it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, promoting hyperpolarization of neurons .
Anxiety Disorders
This compound has been extensively studied for its efficacy in treating anxiety disorders. A clinical trial involving 128 patients demonstrated that tandospirone significantly improved anxiety symptoms as measured by the Hamilton Anxiety Scale (HAMA) and enhanced sleep quality . The study found that patients receiving tandospirone exhibited a total response rate of 86.94% , compared to 96.88% in those receiving combined treatment with drawing therapy (DT), indicating a synergistic effect when used alongside behavioral therapies.
Functional Dyspepsia
In another study focusing on functional dyspepsia (FD), tandospirone was administered at a dosage of 10 mg three times daily for four weeks. The results indicated significant improvements in abdominal symptom scores and quality of life metrics compared to placebo . Notably, patients treated with tandospirone showed greater symptom relief over time, particularly in upper abdominal pain.
Case Studies and Observations
- Case Study on Anxiety Disorders : A randomized controlled trial reported that patients receiving tandospirone showed marked reductions in anxiety symptoms and improved medication compliance compared to controls .
- Functional Dyspepsia Improvement : In a cohort study, patients treated with tandospirone experienced significant improvements in gastrointestinal symptoms and psychological well-being .
Pharmacokinetics
Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and permeability. However, it exhibits low absolute bioavailability (approximately 0.24% ) due to extensive metabolism . The pharmacokinetic profile reveals a half-life of around 1.38 hours , indicating rapid clearance from the body following administration.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life (t½) | 1.38 ± 0.46 hours |
Absolute Bioavailability | 0.24% |
AUC (i.g.) | 114.7 ± 40 ng/mL*h |
AUC (i.v.) | 48,400 ± 19,110 ng/mL*h |
Safety Profile
Tandospirone is generally well-tolerated with a low incidence of adverse effects. The most common side effect reported is dizziness, which occurred in approximately 6.7% of patients treated with tandospirone compared to 2.7% in the placebo group .
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Tandospirone citrate, and how does it inform experimental design in neuropsychiatric research?
this compound acts as a partial agonist at the serotonin 5-HT₁A receptor, modulating anxiety and depressive pathways . In experimental design, researchers should prioritize receptor-binding assays (e.g., radioligand displacement studies) to quantify affinity and intrinsic activity. For behavioral studies, validated models like the elevated plus maze (anxiety) or forced swim test (depression) are recommended, with dose-response curves to establish efficacy thresholds .
Q. What are standard dosage ranges for this compound in preclinical and clinical studies, and how are they optimized?
Preclinical studies typically use 0.1–10 mg/kg in rodent models, while clinical trials report doses of 30–60 mg/day for anxiety disorders . Optimization involves pharmacokinetic (PK) profiling (e.g., plasma half-life, bioavailability) and safety assessments (e.g., liver enzyme monitoring). Dose escalation protocols should align with regulatory guidelines (e.g., ICH S7A) to minimize adverse effects .
Q. How do researchers validate outcome measures for this compound’s efficacy in functional dyspepsia trials?
Trials often employ dual endpoints: (1) symptom scales (e.g., Nepean Dyspepsia Index) for gastrointestinal improvement and (2) psychological metrics (e.g., Hamilton Anxiety Scale) to assess comorbid anxiety. Blinded adjudication of endpoints and stratification by baseline symptom severity reduce bias .
Advanced Research Questions
Q. What methodological considerations address contradictory efficacy data in this compound trials across populations?
Contradictions may arise from genetic polymorphisms (e.g., 5-HT₁A receptor variants), comorbidities (e.g., vascular depression), or dosing regimens. Meta-analyses should adjust for covariates via mixed-effects models, while mechanistic studies (e.g., PET imaging of receptor occupancy) can clarify inter-individual variability .
Q. How are combination therapies (e.g., Tandospirone + SSRIs) evaluated for synergistic effects in vascular depression with cognitive impairment?
Prospective randomized trials (e.g., Chen et al., 2022) use factorial designs to isolate interaction effects. Neuropsychological assessments (e.g., verbal fluency tests) and biomarkers (e.g., BDNF levels) are integrated to evaluate cognitive enhancement. Statistical power calculations must account for potential additive vs. synergistic mechanisms .
Q. What analytical techniques are recommended for pharmacokinetic studies of this compound in diverse demographics?
High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) ensures precise quantification of plasma concentrations. Population PK models (e.g., NONMEM) can identify covariates (e.g., age, hepatic function) influencing drug exposure. Cross-validation with pharmacopoeial standards (e.g., JP monographs) ensures methodological rigor .
Q. How do researchers mitigate bias in open-label extensions of this compound trials?
Strategies include (1) placebo lead-in phases to exclude placebo responders, (2) blinded outcome adjudication, and (3) sensitivity analyses comparing completers vs. dropouts. Safety data (e.g., adverse event rates) should be analyzed independently to avoid sponsor bias .
Q. Methodological Frameworks
Q. How can the PICOT framework structure research questions for this compound in comorbid anxiety and cognitive disorders?
- P opulation: Adults with vascular depression and mild cognitive impairment.
- I ntervention: this compound (30 mg/day) + escitalopram (10 mg/day).
- C omparison: Escitalopram monotherapy.
- O utcome: Change in Montreal Cognitive Assessment (MoCA) score at 12 weeks.
- T imeframe: Double-blind phase (8 weeks) + open-label extension (4 weeks). This design isolates cognitive benefits while controlling for antidepressant effects .
Q. What statistical methods resolve multicollinearity in multivariate analyses of this compound’s effects?
Principal component analysis (PCA) or ridge regression reduces variable redundancy. For longitudinal data, generalized estimating equations (GEE) account for within-subject correlations. Pre-registered analysis plans minimize post hoc data dredging .
Q. Safety and Compliance
Q. How are adverse events (AEs) systematically monitored in this compound trials?
AEs are categorized per MedDRA terminology, with severity graded via CTCAE criteria. Independent data safety monitoring boards (DSMBs) review unblinded data periodically. Signal detection tools (e.g., disproportionality analysis in FAERS) identify rare AEs (e.g., serotonin syndrome) .
Q. What regulatory guidelines govern this compound’s inclusion in pharmacopoeial monographs?
Compliance with JP (Japanese Pharmacopoeia) requires validated analytical methods (e.g., IR spectroscopy for identity, HPLC for purity). Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) ensure shelf-life accuracy. Batch-to-batch consistency is verified via dissolution testing .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tandospirone citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANDOSPIRONE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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